molecular formula C9H10BrClO2 B1374903 4-Bromo-2-chloro-1-(2-methoxyethoxy)benzene CAS No. 166959-35-9

4-Bromo-2-chloro-1-(2-methoxyethoxy)benzene

Cat. No.: B1374903
CAS No.: 166959-35-9
M. Wt: 265.53 g/mol
InChI Key: GCTBJNZZUCBCDJ-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-1-(2-methoxyethoxy)benzene (CAS: 166959-35-9) is a halogenated aromatic ether characterized by a benzene ring substituted with bromo (Br), chloro (Cl), and 2-methoxyethoxy (OCH₂CH₂OCH₃) groups at the 4-, 2-, and 1-positions, respectively. Its molecular formula is C₉H₉BrClO₂, with a molar mass of 276.53 g/mol . This compound is primarily utilized as an intermediate in organic synthesis, particularly in palladium-catalyzed Suzuki coupling reactions to construct biaryl frameworks, which are pivotal in pharmaceuticals and agrochemicals . The 2-methoxyethoxy group enhances solubility in polar aprotic solvents, facilitating its use in cross-coupling reactions under mild conditions .

Properties

IUPAC Name

4-bromo-2-chloro-1-(2-methoxyethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClO2/c1-12-4-5-13-9-3-2-7(10)6-8(9)11/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTBJNZZUCBCDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-1-(2-methoxyethoxy)benzene typically involves the bromination and chlorination of benzene derivatives, followed by the introduction of the methoxyethoxy group. One common method involves the reaction of 4-bromo-2-chlorophenol with 2-methoxyethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are also crucial in industrial settings to minimize the release of hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-1-(2-methoxyethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Products with different functional groups replacing bromine or chlorine.

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Dehalogenated benzene derivatives.

Scientific Research Applications

4-Bromo-2-chloro-1-(2-methoxyethoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-1-(2-methoxyethoxy)benzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the electron-withdrawing effects of the bromine and chlorine atoms make the benzene ring more susceptible to nucleophilic attack. The methoxyethoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Key Observations :

  • Solubility : The 2-methoxyethoxy group in the target compound improves solubility in THF and DCM compared to methoxy or trifluoromethoxy analogues .
  • Electronic Effects : Electron-withdrawing groups (e.g., OCF₃) decrease electron density on the aromatic ring, slowing nucleophilic substitutions but favoring oxidative additions in cross-couplings .
  • Steric Effects : Bulky substituents (e.g., cyclopropylmethoxy) hinder accessibility to the reactive site, necessitating higher catalyst loadings in coupling reactions .

Physical and Spectroscopic Properties

  • 1H NMR Shifts :
    • Target Compound : Aromatic protons appear at δ 7.51 (d, J = 2.4 Hz, 1H), 7.30 (dd, J = 8.8, 2.4 Hz, 1H), and 7.05 (d, J = 8.8 Hz, 1H) .
    • 4-Bromo-2-chloro-1-(methoxymethoxy)benzene : Similar aromatic shifts (δ 7.51–7.05) but distinct methylene signals at δ 5.22 (s, 2H) for the MOM group .
  • Purity : Commercial samples of the target compound are available at 95% purity, whereas cyclopropylmethoxy analogues are typically ≥98% pure .

Biological Activity

4-Bromo-2-chloro-1-(2-methoxyethoxy)benzene, a compound with the molecular formula C10H12BrClO2, has garnered attention in medicinal chemistry due to its potential biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom and a chlorine atom on the benzene ring, along with a methoxyethoxy substituent. This unique structure contributes to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC10H12BrClO2
Molecular Weight265.53 g/mol
CAS Number166959-35-9
Purity95%

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that halogenated benzene derivatives can inhibit the growth of various bacterial strains, suggesting that this compound may also possess antimicrobial properties due to the presence of bromine and chlorine substituents .

Anticancer Activity

Several studies have explored the anticancer potential of related compounds. For example, derivatives of oxadiazole have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and U-937 (acute monocytic leukemia). The introduction of electron-donating groups has been associated with increased biological potency . Although specific data on this compound is limited, its structural analogs suggest potential effectiveness in cancer treatment.

The biological activity of this compound is hypothesized to involve interactions with cellular targets such as enzymes or receptors. The halogen atoms may enhance binding affinity and specificity to these targets, potentially leading to apoptosis in cancer cells or inhibition of microbial growth .

Study on Anticancer Activity

A recent study examined the cytotoxic effects of various substituted benzene derivatives against cancer cell lines. The findings indicated that compounds with similar halogen substitutions exhibited IC50 values in the micromolar range, suggesting strong anticancer potential. For example, one derivative showed IC50 values between 0.11–1.47 µM against different cancer cell lines .

Antimicrobial Evaluation

In another study focusing on antimicrobial properties, compounds structurally related to this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated that halogenated compounds had enhanced antibacterial activity compared to their non-halogenated counterparts, highlighting the importance of substituents in developing effective antimicrobial agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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